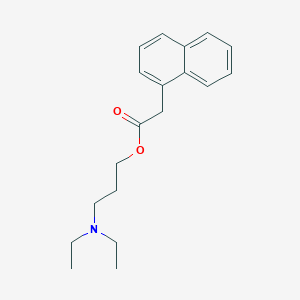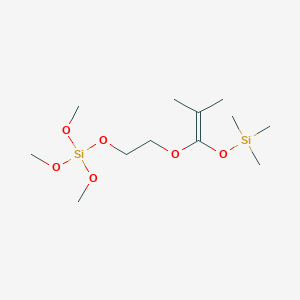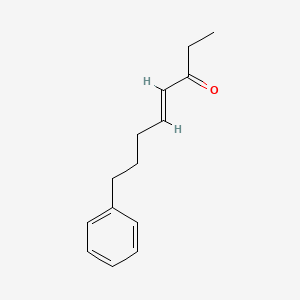![molecular formula C9H13ClO B13795188 [1,1'-Bi(cyclobutane)]-3-carbonyl chloride CAS No. 76730-66-0](/img/structure/B13795188.png)
[1,1'-Bi(cyclobutane)]-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Bi(cyclobutane)]-3-carbonyl chloride is a compound that belongs to the family of bicyclobutanes, which are known for their highly strained ring systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride typically involves the reaction of [1,1’-Bi(cyclobutane)]-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: The use of continuous flow reactors and other advanced techniques may enhance the efficiency and scalability of the production process .
Types of Reactions:
Substitution Reactions: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with [1,1’-Bi(cyclobutane)]-3-carbonyl chloride.
Major Products:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Chemistry:
Synthetic Building Block: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable scaffold in drug discovery, particularly for designing molecules with specific biological activities.
Industry:
作用機序
The mechanism of action of [1,1’-Bi(cyclobutane)]-3-carbonyl chloride primarily involves its reactivity due to the strained ring system. The high strain energy of the bicyclobutane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions that release strain energy and form more stable products . This strain-release mechanism is a key feature of its reactivity and is exploited in various synthetic applications .
類似化合物との比較
Bicyclo[1.1.0]butane: Another highly strained bicyclic compound with similar reactivity.
1-Azabicyclo[1.1.0]butane: A nitrogen-containing analog of bicyclo[1.1.0]butane with unique chemical properties.
Uniqueness:
Structural Strain: [1,1’-Bi(cyclobutane)]-3-carbonyl chloride has a unique combination of high strain energy and reactivity, making it distinct from other bicyclic compounds.
Versatility: Its ability to undergo a wide range of chemical reactions makes it a versatile building block in synthetic chemistry.
特性
CAS番号 |
76730-66-0 |
|---|---|
分子式 |
C9H13ClO |
分子量 |
172.65 g/mol |
IUPAC名 |
3-cyclobutylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-9(11)8-4-7(5-8)6-2-1-3-6/h6-8H,1-5H2 |
InChIキー |
MIMKAPUGSLTZFR-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2CC(C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Methyl-[1,4]diazepane dihydrochloride](/img/structure/B13795139.png)




![Acetamide,N-ethyl-N-[2-(methylamino)ethyl]-](/img/structure/B13795169.png)
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

